{5-bromo-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid {5-bromo-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC8785050
InChI: InChI=1S/C17H14BrN3O5S/c18-9-1-2-11-10(7-9)13(16(25)21(11)8-12(22)23)14-15(24)19-17(27-14)20-3-5-26-6-4-20/h1-2,7H,3-6,8H2,(H,22,23)/b14-13-
SMILES: C1COCCN1C2=NC(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC(=O)O)S2
Molecular Formula: C17H14BrN3O5S
Molecular Weight: 452.3 g/mol

{5-bromo-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid

CAS No.:

Cat. No.: VC8785050

Molecular Formula: C17H14BrN3O5S

Molecular Weight: 452.3 g/mol

* For research use only. Not for human or veterinary use.

{5-bromo-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid -

Specification

Molecular Formula C17H14BrN3O5S
Molecular Weight 452.3 g/mol
IUPAC Name 2-[(3Z)-5-bromo-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)-2-oxoindol-1-yl]acetic acid
Standard InChI InChI=1S/C17H14BrN3O5S/c18-9-1-2-11-10(7-9)13(16(25)21(11)8-12(22)23)14-15(24)19-17(27-14)20-3-5-26-6-4-20/h1-2,7H,3-6,8H2,(H,22,23)/b14-13-
Standard InChI Key NNCCTDKGKPOURM-YPKPFQOOSA-N
Isomeric SMILES C1COCCN1C2=NC(=O)/C(=C/3\C4=C(C=CC(=C4)Br)N(C3=O)CC(=O)O)/S2
SMILES C1COCCN1C2=NC(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC(=O)O)S2
Canonical SMILES C1COCCN1C2=NC(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC(=O)O)S2

Introduction

Structural Elucidation and Molecular Properties

Core Structural Components

The molecule integrates four distinct pharmacophoric elements:

  • Indole backbone: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, substituted at the 5-position with a bromine atom and at the 3-position with a thiazole-derived enone system.

  • Thiazol-5(4H)-ylidene moiety: A five-membered ring containing sulfur and nitrogen atoms, conjugated to a 4-oxo group and a morpholine substituent at the 2-position.

  • Morpholine ring: A six-membered oxygen- and nitrogen-containing heterocycle known to enhance solubility and modulate pharmacokinetic properties.

  • Acetic acid side chain: A carboxylic acid group attached to the indole nitrogen, facilitating hydrogen bonding and ionic interactions with biological targets.

Molecular Formula and Stereochemistry

The compound has the molecular formula C₁₇H₁₄BrN₃O₅S and a molecular weight of 452.3 g/mol. Its IUPAC name, 2-[(3Z)-5-bromo-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)-2-oxoindol-1-yl]acetic acid, confirms the (Z)-configuration of the exocyclic double bond linking the indole and thiazole rings. This stereoelectronic arrangement imposes rigidity on the molecule, potentially favoring planar interactions with enzyme active sites.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₄BrN₃O₅S
Molecular Weight452.3 g/mol
IUPAC Name2-[(3Z)-5-bromo-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)-2-oxoindol-1-yl]acetic acid
Canonical SMILESC1COCCN1C2=NC(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC(=O)O)S2
Topological Polar SA128 Ų
Hydrogen Bond Donors2 (carboxylic acid, NH)
Hydrogen Bond Acceptors8

Synthetic Pathways and Precursor Chemistry

Bromoindole Synthesis

The 5-bromoindole core is synthesized via a three-step protocol starting from indole :

  • Sulfonation: Indole reacts with sodium bisulfite in alcoholic solvents (e.g., isopropanol) at 20–30°C to yield 2-sulfonatoindole .

  • Acetylation: Treatment with acetic anhydride introduces an acetyl group at the indole nitrogen, forming 2-sulfonato-1-acetylindole .

  • Bromination: Liquid bromine (Br₂) is added at 0–5°C, followed by alkaline hydrolysis to remove the sulfonate and acetyl protecting groups, yielding 5-bromoindole .

Table 2: Optimized Reaction Conditions for 5-Bromoindole

StepReagents/ConditionsYield
1Indole + NaHSO₃ (22% aq.), isopropanol, 25°C82%
2Acetic anhydride, 72–73°C89%
3Br₂ (1:1 w/w), NaOH (reflux)75%

Thiazole-Morpholine Conjugation

The thiazole ring is constructed via cyclization of a thiourea intermediate derived from morpholine-4-carbothioamide. Subsequent condensation with the 5-bromoindole precursor under basic conditions installs the exocyclic double bond, as evidenced by the (Z)-configuration in the final product.

Hypothesized Biological Activities

Enzyme Inhibition Mechanisms

The α,β-unsaturated ketone in the thiazole ring acts as a Michael acceptor, enabling covalent modification of cysteine residues in enzymes like tyrosine kinases or proteasomes. The acetic acid side chain further chelates metal ions in catalytic pockets, as observed in metallo-β-lactamase inhibitors .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

Calculations based on the Canonical SMILES string predict:

  • LogP: 2.1 (moderate lipophilicity)

  • Water Solubility: 0.12 mg/mL (poor aqueous solubility)
    The morpholine ring marginally improves solubility compared to non-heterocyclic analogs, though formulation strategies (e.g., salt formation) may be required for in vivo studies.

Metabolic Stability

In silico metabolism simulations suggest susceptibility to:

  • Oxidative dealkylation at the morpholine nitrogen

  • Glucuronidation of the acetic acid group
    These pathways necessitate structural optimization to improve metabolic half-life.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Thiazole-Indole Derivatives

CompoundAntibacterial MIC (μg/mL)Antitubercular MIC (μg/mL)Leucyl-tRNA Synthetase Inhibition (%)
Target CompoundNot reportedNot reportedNot reported
5f (PMC study)6.25–12.55078.24 ± 4.05
Rifampicin (control)0.5–1.00.1N/A

The absence of terminal amide groups in the target compound may reduce antibacterial potency relative to 5f, though its bromine substituent could confer unique target selectivity .

Future Directions and Challenges

Synthesis Optimization

Current routes to the compound lack yield and purity data, necessitating:

  • Catalytic asymmetric synthesis to control double-bond geometry

  • Flow chemistry approaches to improve bromination efficiency

Biological Screening Priorities

  • Antimicrobial assays against ESKAPE pathogens and Mycobacterium tuberculosis

  • Kinase inhibition profiling (e.g., EGFR, VEGFR2)

  • In vivo toxicity studies in rodent models

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